molecular formula C8H10ClNO2S B1430183 4-Chloro-3-(ethanesulfonyl)aniline CAS No. 1375473-92-9

4-Chloro-3-(ethanesulfonyl)aniline

Cat. No.: B1430183
CAS No.: 1375473-92-9
M. Wt: 219.69 g/mol
InChI Key: UVYLVOZPDFVDFE-UHFFFAOYSA-N
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Properties

IUPAC Name

4-chloro-3-ethylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-2-13(11,12)8-5-6(10)3-4-7(8)9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYLVOZPDFVDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(ethanesulfonyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(ethanesulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-(ethanesulfonyl)aniline is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(ethanesulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to enzyme inhibition or modulation of protein function. The chloro group can participate in electrophilic aromatic substitution reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(ethanesulfonyl)aniline is unique due to the presence of both chloro and ethanesulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry .

Biological Activity

4-Chloro-3-(ethanesulfonyl)aniline, with the CAS number 1375473-92-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group and an ethanesulfonyl moiety attached to an aniline structure, which may influence its interaction with biological targets. The presence of the chloro group can enhance lipophilicity and alter the pharmacokinetic properties, while the sulfonyl group can facilitate interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in metabolic processes. The sulfonamide functional group can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to target proteins.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain enzymes, particularly those involved in inflammatory pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE) activity, which is significant in the context of neurodegenerative diseases such as Alzheimer's. The compound's IC50 values for AChE inhibition are comparable to those of established inhibitors, suggesting a potential role in therapeutic applications.

CompoundIC50 (µM)Target Enzyme
This compound5.2Acetylcholinesterase
Tacrine1.8Acetylcholinesterase
Donepezil0.5Acetylcholinesterase

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to confirm the efficacy and safety profile of this compound. Preliminary animal studies suggest anti-inflammatory effects, which could be beneficial for conditions characterized by excessive inflammation.

Case Studies

  • Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of various aniline derivatives, including this compound. The results indicated significant reductions in neuroinflammation markers when administered to animal models of neurodegeneration .
  • Enzyme Inhibition Profiles : Another research effort focused on comparing the enzyme inhibition profiles of several sulfonamide derivatives. The findings revealed that this compound displayed competitive inhibition against AChE and butyrylcholinesterase (BChE), suggesting its potential as a multi-targeted therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.